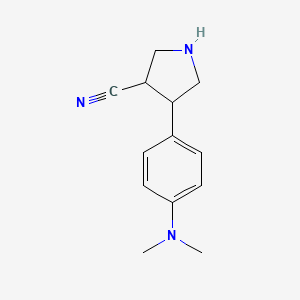
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile
Overview
Description
“4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of cyclic or acyclic precursors . For example, 4-(4-Dimethylaminophenyl)pyridine was synthesized via the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder .Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated nitrogen heterocycle . This structure allows efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Antiobesity Histamine H3 Receptor Antagonists
A-331440, a closely related compound to 4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile, was identified as a potent and selective antagonist of histamine H3 receptors with potential antiobesity applications. Novel compounds retaining the high potency and selectivity for H3 receptors were developed to improve upon the safety profile of A-331440 by reducing genotoxicity potential. This research highlights the pursuit of safer antiobesity agents through chemical modification (Hancock et al., 2004).
Catalysis and Synthetic Chemistry
4-(N,N-dimethylamino)pyridine (DMAP) catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines illustrates the compound's utility in promoting reactions under solvent-free conditions, demonstrating its role in facilitating efficient organic transformations. This work showcases the versatility of DMAP in synthetic organic chemistry (Khashi et al., 2015).
Material Science Applications
Research into conducting polymers derived from pyrrole-based monomers, including those related to this compound, explores the low oxidation potentials and stability of these polymers in their conducting forms. These studies have implications for the development of novel materials with potential applications in electronics and sensor technology (Sotzing et al., 1996).
Antimicrobial Activity
Pyrrolidine-3-carbonitrile derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these compounds in combating bacterial and fungal infections. This line of research contributes to the discovery of new antimicrobial agents (El-Mansy et al., 2018).
Fluorescent Probes for CO2 Detection
Novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, incorporating dimethylamino groups, were developed for the quantitative detection of low levels of carbon dioxide. These probes exhibit aggregation-enhanced emission features, offering a novel method for selective, real-time CO2 detection with applications in environmental monitoring and potentially in biological contexts (Wang et al., 2015).
Biochemical Analysis
Biochemical Properties
4-(4-(Dimethylamino)phenyl)pyrrolidine-3-carbonitrile plays a crucial role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound allows it to bind effectively with certain enzymes, potentially inhibiting or activating them . This interaction can alter the enzyme’s conformation and affect its catalytic activity. Additionally, the dimethylamino group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses . For example, it may inhibit or activate specific kinases, thereby affecting downstream signaling events. Furthermore, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules. The compound can bind to enzymes, inhibiting or activating their activity by altering their conformation . This binding can be facilitated by the pyrrolidine ring, which fits into the enzyme’s active site, and the dimethylamino group, which forms hydrogen bonds with amino acid residues . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Studies have identified threshold effects, where the compound’s impact becomes significant at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Additionally, the compound’s distribution within tissues can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy . For example, the compound may be directed to the nucleus, where it can interact with transcription factors and influence gene expression .
Properties
IUPAC Name |
4-[4-(dimethylamino)phenyl]pyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-16(2)12-5-3-10(4-6-12)13-9-15-8-11(13)7-14/h3-6,11,13,15H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSHXXPKQIWHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2CNCC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



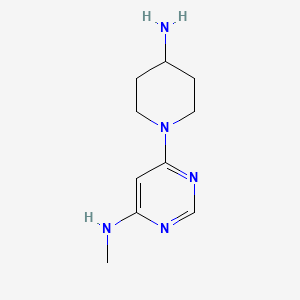


![3-(Benzo[d][1,3]dioxol-5-yl)-4-(fluoromethyl)pyrrolidine](/img/structure/B1531926.png)
![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)
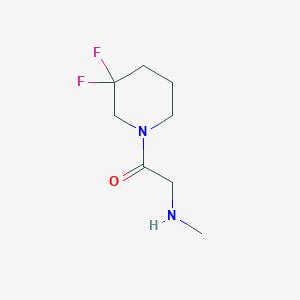
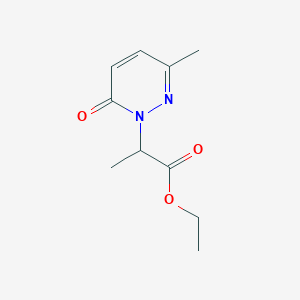
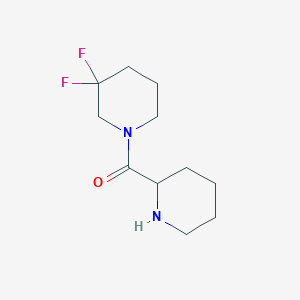
![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)
![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)
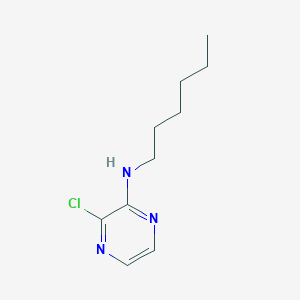
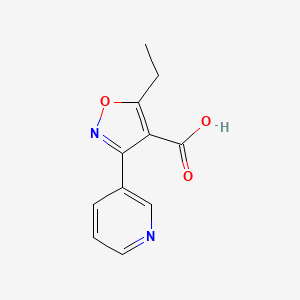
![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)
